1-(2-Bromo-5-methoxybenzyl)pyrrolidine
Overview
Description
1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a chemical compound characterized by its bromo and methoxy functional groups attached to a benzyl ring, which is further linked to a pyrrolidine ring
Scientific Research Applications
1-(2-Bromo-5-methoxybenzyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-5-methoxybenzyl bromide with pyrrolidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: 2-Bromo-5-methoxybenzoic acid
Reduction: 2-Bromo-5-methoxybenzylamine
Substitution: 2-Azido-5-methoxybenzylpyrrolidine or 2-Cyanomethyl-5-methoxybenzylpyrrolidine
Mechanism of Action
The mechanism by which 1-(2-Bromo-5-methoxybenzyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(2-Bromo-5-methoxybenzyl)pyrrolidine is unique due to its specific combination of functional groups. Similar compounds include:
2-Bromo-5-methoxybenzyl bromide: Similar structure but lacks the pyrrolidine ring.
2-Bromo-5-methoxybenzylamine: Similar to the reduced form of the compound.
2-Azido-5-methoxybenzylpyrrolidine: Similar structure with an azido group instead of bromo.
Properties
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-11-4-5-12(13)10(8-11)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWIVDCYXFGLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234082 | |
Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394291-43-0 | |
Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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